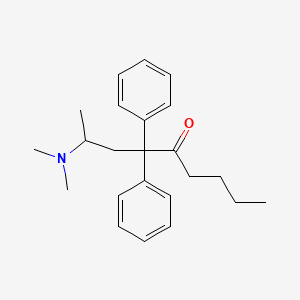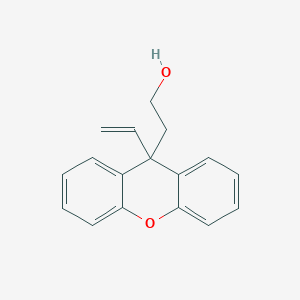
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL is a chemical compound that belongs to the xanthene family. Xanthenes are tricyclic compounds with a wide range of applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with an ethenyl group and an ethan-1-OL group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through various methods, including the condensation of phenols with phthalic anhydride or the cyclization of benzyl phenyl ethers.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where a halogenated xanthene derivative reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Ethan-1-OL Group: The ethan-1-OL group can be attached through a nucleophilic substitution reaction, where a halogenated xanthene derivative reacts with an alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-OL group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Ethyl derivatives.
Substitution: Various substituted xanthenes.
Scientific Research Applications
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL involves its interaction with various molecular targets and pathways. The compound can:
Bind to Proteins: It can interact with proteins and enzymes, affecting their activity and function.
Modulate Cellular Pathways: It can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Generate Reactive Oxygen Species (ROS): The compound can induce the production of ROS, which can lead to oxidative stress and cell death.
Comparison with Similar Compounds
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL can be compared with other similar compounds, such as:
9-Phenylxanthen-9-ol: Similar structure but lacks the ethenyl and ethan-1-OL groups.
9H-xanthen-9-one: Contains a ketone group instead of the ethan-1-OL group.
2-(9H-xanthen-9-yl)acetic acid: Contains an acetic acid group instead of the ethan-1-OL group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62333-62-4 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(9-ethenylxanthen-9-yl)ethanol |
InChI |
InChI=1S/C17H16O2/c1-2-17(11-12-18)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h2-10,18H,1,11-12H2 |
InChI Key |
NCFNOUHIDGRJKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C2=CC=CC=C2OC3=CC=CC=C31)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


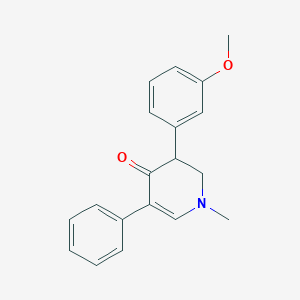
![[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile](/img/structure/B14529280.png)
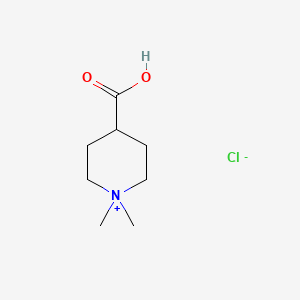
![2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide](/img/structure/B14529287.png)
![N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide](/img/structure/B14529294.png)
![Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-](/img/structure/B14529297.png)
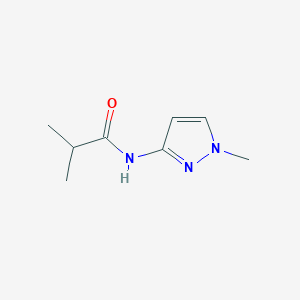
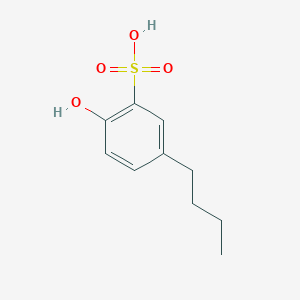
![3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14529327.png)
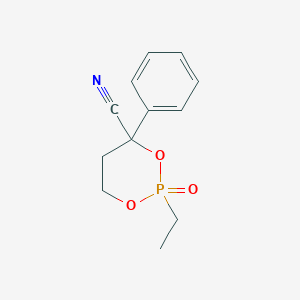
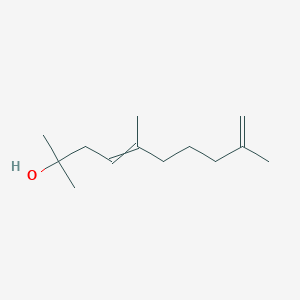
![4-Methyl-2-oxaspiro[4.4]non-3-en-1-one](/img/structure/B14529337.png)

